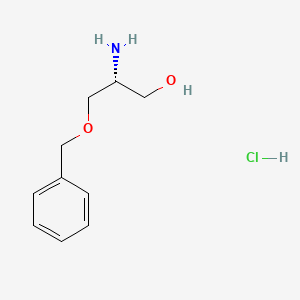
3-Bromo-5-hydroxybenzonitrile
概要
説明
3-Bromo-5-hydroxybenzonitrile: is an organic compound with the molecular formula C7H4BrNO . It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 5-hydroxybenzonitrile: One common method involves the bromination of 5-hydroxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in a solvent like acetic acid or dichloromethane at room temperature.
Hydroxylation of 3-bromobenzonitrile: Another approach is the hydroxylation of 3-bromobenzonitrile using hydroxylating agents such as hydrogen peroxide or a hydroxyl radical source in the presence of a catalyst.
Industrial Production Methods: Industrial production of 3-Bromo-5-hydroxybenzonitrile often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-5-hydroxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 3-bromo-5-cyanobenzaldehyde.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products:
Substitution: Products like 3-amino-5-hydroxybenzonitrile or 3-thio-5-hydroxybenzonitrile.
Oxidation: Products like 3-bromo-5-cyanobenzaldehyde.
Reduction: Products like 3-bromo-5-hydroxybenzylamine.
科学的研究の応用
Chemistry: 3-Bromo-5-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to interact with specific enzymes makes it useful in understanding enzyme mechanisms and functions.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases. Its derivatives are studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of 3-Bromo-5-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitrile group can also interact with nucleophilic sites in biological molecules, further influencing its activity .
類似化合物との比較
- 3-Bromo-4-hydroxybenzonitrile
- 3-Bromo-2-hydroxybenzonitrile
- 4-Bromo-5-hydroxybenzonitrile
Comparison: 3-Bromo-5-hydroxybenzonitrile is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective .
特性
IUPAC Name |
3-bromo-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHJXQLPUIYWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/structure/B1289537.png)
![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)



